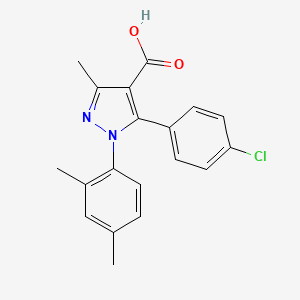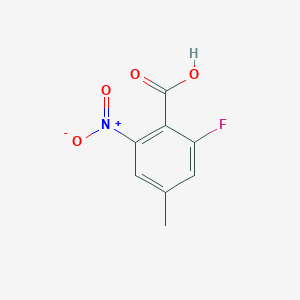
3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate is a chemical compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at positions 1 and 2
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate typically involves the formation of the pyrazole ring followed by the introduction of the isopropylphenyl group. One common method is the cyclization of hydrazine derivatives with α,β-unsaturated carbonyl compounds. The reaction conditions often include the use of solvents like ethanol or methanol and catalysts such as acetic acid or sulfuric acid.
Industrial Production Methods
Industrial production of this compound may involve more scalable and efficient methods, such as continuous flow synthesis. This approach allows for better control over reaction conditions and can lead to higher yields and purity. The use of automated systems and advanced analytical techniques ensures consistent quality and reduces the risk of contamination.
化学反应分析
Types of Reactions
3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the phenyl ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic conditions.
Reduction: Sodium borohydride in methanol.
Substitution: Halogenation using bromine or chlorine in the presence of a catalyst.
Major Products Formed
Oxidation: Formation of corresponding oxides or hydroxyl derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated pyrazole derivatives.
科学研究应用
3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential as a pharmaceutical intermediate.
Industry: Utilized in the development of new materials and chemical processes.
作用机制
The mechanism of action of 3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate involves its interaction with specific molecular targets. The isopropylphenyl group can enhance its binding affinity to certain enzymes or receptors, leading to modulation of biological pathways. The pyrazole ring can participate in hydrogen bonding and π-π interactions, further influencing its activity.
相似化合物的比较
Similar Compounds
- 3-(4-Isopropylphenyl)-2-methylpropionaldehyde
- 3-Methyl-4-isopropylphenol
- 4-Isopropylbenzaldehyde
Uniqueness
3-(4-Isopropylphenyl)-1H-pyrazol-5-amine hemioxalate is unique due to its specific structural features, which confer distinct chemical and biological properties
属性
分子式 |
C26H32N6O4 |
|---|---|
分子量 |
492.6 g/mol |
IUPAC 名称 |
oxalic acid;5-(4-propan-2-ylphenyl)-1H-pyrazol-3-amine |
InChI |
InChI=1S/2C12H15N3.C2H2O4/c2*1-8(2)9-3-5-10(6-4-9)11-7-12(13)15-14-11;3-1(4)2(5)6/h2*3-8H,1-2H3,(H3,13,14,15);(H,3,4)(H,5,6) |
InChI 键 |
VHLFPVKSYJHOOB-UHFFFAOYSA-N |
规范 SMILES |
CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N.CC(C)C1=CC=C(C=C1)C2=CC(=NN2)N.C(=O)(C(=O)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-(Hydroxymethyl)benzo[d]oxazole-5-sulfonamide](/img/structure/B12862827.png)
![2-Bromo-4-ethylbenzo[d]oxazole](/img/structure/B12862837.png)
![Methanesulfonic acid, 1,1,1-trifluoro-, 2-[(1S)-1-[[(1,1-diMethylethoxy)carbonyl]aMino]-2-phenylethyl]-5-thiazolyl ester](/img/structure/B12862843.png)


![[(6aR,8R,9S,9aR)-8-(2,4-dioxopyrimidin-1-yl)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6,6a,8,9a-tetrahydrofuro[3,2-f][1,3,5,2,4]trioxadisilocin-9-yl] 4-nitrobenzoate](/img/structure/B12862867.png)

![1-(5-Ethoxybenzo[d]oxazol-2-yl)ethanone](/img/structure/B12862881.png)


